2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring two critical moieties:
- A 2-(4-methoxyphenoxy)acetamide backbone, which contributes to hydrogen bonding and metabolic stability due to the methoxy group.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-23-13-3-4-17-14-16(5-10-20(17)23)11-12-22-21(24)15-26-19-8-6-18(25-2)7-9-19/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNKWFPETJGLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 320.41 g/mol
- CAS Number : Not readily available in common databases.
The compound features a methoxyphenoxy group and a tetrahydroquinoline moiety, which are known to influence its biological properties.
Research indicates that compounds with similar structures often exhibit various modes of action, including:
- Inhibition of Enzymatic Activity : The methoxyphenoxy group may interact with specific enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways.
- Receptor Modulation : The tetrahydroquinoline structure is known for its ability to bind to various receptors in the central nervous system (CNS), suggesting possible neuroactive properties.
Anticancer Activity
Studies have shown that compounds structurally related to this compound exhibit anticancer properties. For example:
- Mechanism : These compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest.
- Case Study : A study involving derivatives of tetrahydroquinoline demonstrated significant cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer), indicating potential for further development into anticancer agents.
Neuroprotective Effects
The compound's interaction with CNS receptors suggests possible neuroprotective effects:
- Mechanism : It may modulate neurotransmitter levels or protect against oxidative stress in neuronal cells.
- Case Study : Research on similar tetrahydroquinoline derivatives has shown promise in models of neurodegenerative diseases, highlighting their potential for treating conditions like Alzheimer's disease.
Toxicity and Safety Profile
Initial assessments of toxicity are critical for evaluating the safety of new compounds:
- Toxicity Studies : Preliminary studies indicate that compounds with similar structures have low toxicity profiles at therapeutic doses. However, comprehensive toxicity studies are necessary to establish safety in humans.
Comparative Biological Activity Table
Scientific Research Applications
Research indicates that this compound may exhibit significant biological activities, including:
- Antiviral Properties : The compound has been investigated for its potential to inhibit viral entry into host cells. Specifically, studies have shown that derivatives of tetrahydroquinoline can effectively inhibit the activity of host cell proteases involved in viral entry mechanisms, suggesting a pathway for the development of antiviral agents targeting viruses like SARS-CoV-2 .
- Antifungal Activity : Related compounds have demonstrated antifungal properties against various strains. For instance, N-phenylacetamide derivatives have been synthesized and evaluated for their antifungal efficacy, indicating that structural modifications can enhance biological activity .
Therapeutic Potential
The therapeutic potential of 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide can be summarized as follows:
- Neurological Disorders : The tetrahydroquinoline moiety is known for its neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases .
- Cancer Treatment : Some derivatives of the compound have been explored for their anticancer properties. The ability to target specific pathways involved in tumor growth and metastasis makes such compounds candidates for further investigation in cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects : The presence of the methoxy group on the phenyl ring enhances lipophilicity and biological activity. Variations in the alkyl chain length and branching can significantly impact the binding affinity to biological targets .
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- Inhibition Studies : A study focused on small molecule inhibitors highlighted that compounds with tetrahydroquinoline structures showed time-dependent inhibition against proteases like Cathepsin-L. This suggests that modifications to the acetamide structure could yield potent inhibitors with therapeutic applications against viral infections .
- Synthetic Pathways : Research detailing synthetic methodologies for creating compounds similar to this compound emphasizes efficient one-pot reactions that enhance yield and purity. These methodologies are critical for scaling up production for pharmaceutical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Core Heterocycle: The tetrahydroquinoline core in the target compound differs from the tetrahydroisoquinoline in Compound 23 . THIQ derivatives often exhibit enhanced rigidity and binding affinity to CNS targets. The 1-methyl group on the tetrahydroquinoline may enhance metabolic stability compared to unsubstituted analogs .
The ethyl spacer in the target compound (vs. direct linkage in QOD ) may optimize steric bulk for target engagement.
Synthetic Accessibility: Compound 23’s high yield (75%) via Stille coupling highlights efficient synthetic routes for THIQ derivatives . The target compound’s synthesis likely involves amide coupling between 2-(4-methoxyphenoxy)acetic acid and a 1-methyltetrahydroquinolin-6-yl ethylamine intermediate, analogous to methods in .
Research Findings and Hypotheses
Pharmacological Potential:
- Antiparasitic Activity: The tetrahydroquinoline-ethyl motif in QOD correlates with falcipain inhibition, implying possible utility against Plasmodium species.
- Metabolic Disorders: The 4-methoxyphenoxy group in Peliglitazar is linked to PPAR-α/γ agonism, raising hypotheses about antidiabetic or anti-atherosclerotic effects.
Physicochemical Properties:
- Lipophilicity: The tetrahydroquinoline core and methoxyphenoxy group likely increase logP compared to simpler acetamides (e.g., ’s pesticide derivatives ).
- Solubility : The ethyl spacer and polar acetamide may mitigate excessive hydrophobicity, enhancing bioavailability.
Data Tables
Table 1: Structural Comparison of Acetamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
